4,6-difluoro-N-methylpyrimidin-2-amine
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Overview
Description
4,6-Difluoro-N-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-N-methylpyrimidin-2-amine typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic aromatic substitution reaction where fluorine atoms are introduced into the pyrimidine ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity products suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, fluorinated derivatives, and complex organic molecules used in drug development and material science .
Scientific Research Applications
4,6-Difluoro-N-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4,6-difluoro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of the target’s activity. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, or modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-N-methylpyrimidin-4-amine
- 4,6-Dichloropyrimidine
- 5-Bromo-2-fluoropyrimidine
- 2,4-Dichloropyrimidine
Comparison
4,6-Difluoro-N-methylpyrimidin-2-amine is unique due to the presence of two fluorine atoms at the 4 and 6 positions, which significantly enhances its chemical stability and biological activity compared to other similar compounds. The fluorine atoms also contribute to its unique reactivity and selectivity in various chemical reactions, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
4,6-difluoro-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKNOBNQYVWDCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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